molecular formula C14H15NO3 B4970529 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B4970529
M. Wt: 245.27 g/mol
InChI Key: LMOIVGIHFWMMDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention from scientists and researchers due to its potential applications in various fields. This compound is also known as homopiperonylamine or 4-hydroxyhexahydrophthalic acid imide and has a molecular formula of C12H17NO3. The purpose of

Scientific Research Applications

2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, this compound has been shown to induce apoptosis in cancer cells, which could potentially lead to the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have potential as an anti-inflammatory and analgesic agent, as well as an anticancer agent. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One direction is the further exploration of its potential as an anti-inflammatory and analgesic agent. Additionally, more research is needed to fully understand its mechanism of action and its potential as an anticancer agent. Another future direction is the development of new synthesis methods for this compound, which could potentially lead to higher yields and lower costs. Finally, the development of new derivatives of this compound could lead to the development of new drugs with improved efficacy and reduced side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry. Its relatively simple synthesis method, potential as an anti-inflammatory and analgesic agent, and potential as an anticancer agent make it an attractive compound for further study. However, more research is needed to fully understand its mechanism of action and its potential in these fields.

Synthesis Methods

The synthesis of 2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can be achieved through various methods. One of the most common methods is the reaction of 4-hydroxybenzaldehyde with cyclohexanone in the presence of a catalytic amount of piperidine. The reaction mixture is then refluxed in ethanol, and the resulting product is purified through recrystallization. This method yields a high purity product with a good yield.

properties

IUPAC Name

2-(4-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h5-8,11-12,16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOIVGIHFWMMDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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